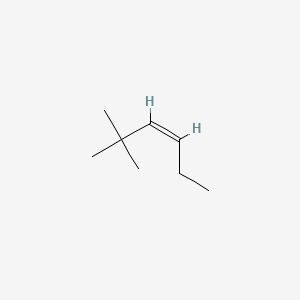

cis-2,2-Dimethyl-3-hexene

Übersicht

Beschreibung

cis-2,2-Dimethyl-3-hexene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a stereoisomer, specifically a cis isomer, meaning that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This spatial arrangement significantly influences the compound’s chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethyl-3-hexene can be achieved through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis. This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of alkynes or selective isomerization of other alkenes. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial to achieving high yields and selectivity for the cis isomer.

Analyse Chemischer Reaktionen

Types of Reactions: cis-2,2-Dimethyl-3-hexene undergoes various chemical reactions typical of alkenes, including:

Oxidation: This compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the double bond converts the compound into the corresponding alkane.

Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) for epoxidation.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products:

Epoxidation: Formation of epoxides.

Hydrogenation: Formation of 2,2-dimethylhexane.

Halogenation: Formation of dihalogenated alkanes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cis-2,2-Dimethyl-3-hexene is widely utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for diverse synthetic pathways in organic chemistry, including:

- Electrophilic Addition : The double bond can react with electrophiles, leading to the formation of alcohols or halides.

- Oxidation Reactions : The compound can be oxidized to form epoxides or diols, which may interact with biological molecules and influence metabolic pathways.

- Substitution Reactions : It can undergo substitution reactions where hydrogen atoms are replaced by other groups, potentially altering its biological interactions.

Catalysis Studies

Researchers utilize this compound to investigate catalytic processes and reaction mechanisms involving alkenes. Its well-defined structure aids in understanding stereochemical effects during reactions. Key areas of focus include:

- Catalytic Mechanisms : Studying how this compound participates in various catalytic cycles.

- Reaction Kinetics : Understanding the rates of reactions involving this compound provides insights into reaction mechanisms.

Material Science

The compound is explored for developing new materials with specific properties due to its unique structural characteristics. Applications include:

- Polymer Chemistry : Utilized in the synthesis of polymers where specific mechanical or thermal properties are desired.

- Coatings and Adhesives : Its reactivity makes it suitable for formulating specialized coatings and adhesives.

Case Study 1: Oxidative Metabolism

A study examined the oxidative metabolism of alkenes in biological systems. It was found that compounds similar to this compound could undergo enzymatic oxidation leading to reactive intermediates capable of forming adducts with cellular macromolecules. This highlights the potential biological interactions and implications for toxicity assessment.

Case Study 2: Catalytic Reactions

Research has focused on the use of this compound in catalytic reactions involving transition metals. The compound's ability to stabilize certain transition states has been investigated to enhance reaction efficiency and selectivity in organic transformations.

Wirkmechanismus

The mechanism of action of cis-2,2-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, in epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a cyclic transition state and resulting in the formation of an epoxide . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Vergleich Mit ähnlichen Verbindungen

cis-2-Butene: Another cis isomer with a similar double bond configuration but with fewer carbon atoms.

cis-3-Hexene: Similar in structure but with different positions of the methyl groups.

trans-2,2-Dimethyl-3-hexene: The trans isomer of the same compound, where the methyl groups are on opposite sides of the double bond.

Uniqueness: cis-2,2-Dimethyl-3-hexene is unique due to its specific spatial arrangement, which influences its reactivity and physical properties. The presence of two methyl groups on the same side of the double bond creates steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions .

Biologische Aktivität

Cis-2,2-Dimethyl-3-hexene is an organic compound classified as an alkene, characterized by its double bond and specific stereochemistry. Its molecular formula is with a molecular weight of approximately 112.21 g/mol. This compound has attracted attention in various fields, including organic chemistry, environmental science, and toxicology, due to its biological activity and potential applications.

This compound is a symmetrical alkene with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 374.18 K |

| CAS Registry Number | 690-93-7 |

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly regarding its toxicity and environmental impact.

Toxicological Studies

- Inhalation Toxicity : Studies have indicated that alkenes like this compound can pose inhalation risks. The Southwest Indianapolis Air Toxics Study assessed various air pollutants and found that exposure to certain alkenes could be linked to adverse health effects, including cancer risk assessments related to inhalation exposure levels .

- Reactivity with Biological Systems : Research has shown that alkenes can react with biological molecules, leading to the formation of reactive oxygen species (ROS). This reactivity can result in cellular damage and contribute to various diseases .

Case Studies

- Environmental Impact : A study published in the Journal of Molecular Structure highlighted how compounds like this compound undergo transformations in the atmosphere that can lead to the formation of secondary pollutants, such as ozone . This has implications for air quality and public health.

- Chemical Reactions : this compound has been utilized in synthetic organic chemistry for producing other valuable chemical intermediates. Its epoxidation reactions are particularly notable, as they yield compounds that can be further modified for pharmaceutical applications .

The mechanisms by which this compound exerts its biological effects include:

- Oxidative Stress : The compound can induce oxidative stress in cells by generating ROS upon metabolic activation. This process is linked to inflammation and cellular apoptosis.

- Chemical Interactions : As an alkene, this compound can participate in electrophilic addition reactions with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids .

Eigenschaften

IUPAC Name |

(Z)-2,2-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLZSSHKQZJYTJ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880935 | |

| Record name | 3-hexene, 2,2-dimethyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690-92-6 | |

| Record name | 3-Hexene, 2,2-dimethyl-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,2-Dimethyl-3-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hexene, 2,2-dimethyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3Z)-2,2-dimethylhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-3-HEXENE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZD543W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-2,2-Dimethyl-3-hexene interact with triplet acetophenone, and what are the downstream effects?

A1: The research paper provides evidence that this compound quenches triplet acetophenone through the formation of a short-lived intermediate called a triplet exciplex []. This exciplex formation ultimately leads to the deactivation of the excited triplet acetophenone without efficient energy transfer to the this compound molecule. This phenomenon is termed "energy wastage" in the paper, as it deviates from the typical energy transfer observed in other quenching processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.